1,3-dimethyl-6-(4-methylphenyl)-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Attachment of the pyrrolidinylbenzyl group: This can be done through a nucleophilic substitution reaction.
Final modifications: The carboxamide group is introduced in the last step, often through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the pyrrolidinylbenzyl group.
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the carboxamide group.
Uniqueness
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of both the pyrrolidinylbenzyl and carboxamide groups, which confer specific chemical and biological properties that are not found in its similar compounds.
Properties
Molecular Formula |
C27H29N5O |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1,3-dimethyl-6-(4-methylphenyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H29N5O/c1-18-6-10-21(11-7-18)24-16-23(25-19(2)30-31(3)26(25)29-24)27(33)28-17-20-8-12-22(13-9-20)32-14-4-5-15-32/h6-13,16H,4-5,14-15,17H2,1-3H3,(H,28,33) |
InChI Key |
WNRURUFTCJYBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NCC4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
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